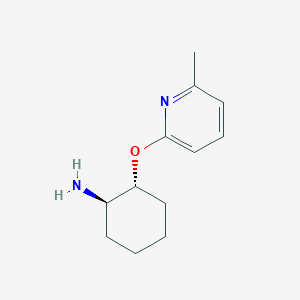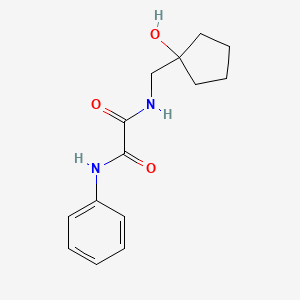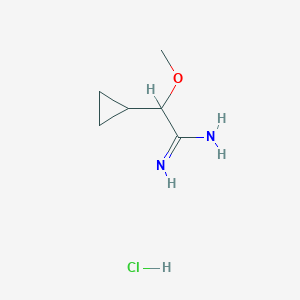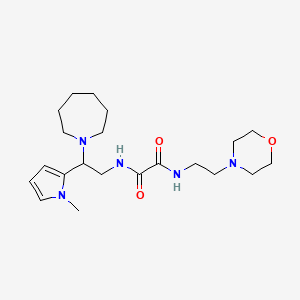![molecular formula C15H11ClN2OS B2574287 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 325987-57-3](/img/structure/B2574287.png)
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide, also known as CCT251236, is a small molecule inhibitor that has shown promising results in various scientific research applications. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学的研究の応用
Synthesis and Chemical Properties
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide and related compounds have been explored in the context of chemical synthesis and the study of their properties. These compounds are involved in various chemical reactions, including electrophilic chlorocyclization, which is used to synthesize highly functionalized benzo[b]thiophenes and thiophenes. This method, developed by Walter, Fallows, and Kesharwani (2019), is notable for its use of sodium chloride as a source of electrophilic chlorine, offering a greener and more economical approach to synthesizing these compounds with potential applications in medicinal and materials chemistry (Walter, Fallows, & Kesharwani, 2019).
Antimicrobial Research
In the realm of antimicrobial research, derivatives of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide, such as 3-halobenzo[b]thiophenes, have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Masih et al. (2021) explored these compounds for their effectiveness against Gram-positive bacteria and yeast, identifying specific derivatives with low minimum inhibitory concentrations (MICs), which indicates their potential as new classes of antibiotics (Masih, Kesharwani, Rodriguez, Vertudez, Motakhaveri, Le, Tran, Cloyd, Kornman, & Phillips, 2021).
Heterocyclic Synthesis
The chemical scaffold of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide lends itself to the synthesis of various heterocyclic compounds. Studies have demonstrated the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic structures, including pyrimidine, oxadiazole, and thiadiazole derivatives, which have applications in drug development and other areas of chemistry. For instance, Naganagowda and Petsom (2011) focused on synthesizing oxadiazole derivatives and exploring their antibacterial activity, highlighting the potential of these compounds in pharmaceutical research (Naganagowda & Petsom, 2011).
作用機序
Target of Action
The primary target of the compound 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls .
Mode of Action
The compound 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide interacts with its target by binding to the active site of the enzyme . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The action of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide affects the peptidoglycan biosynthesis pathway . By inhibiting the function of the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall . This leads to the weakening of the cell wall and eventually, bacterial cell death .
Pharmacokinetics
Like other similar compounds, it is expected to have a certain degree of absorption, distribution, metabolism, and excretion (adme) in the body . These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the action of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide result in the disruption of the bacterial cell wall . This leads to the lysis of the bacterial cell and ultimately, the death of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound .
特性
IUPAC Name |
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-4-1-3-9(7-10)14(19)18-15-12(8-17)11-5-2-6-13(11)20-15/h1,3-4,7H,2,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWNYKLZOKGABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574204.png)





![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)




![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)
![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)